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molecular formula C9H10ClN3 B1626346 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 6508-11-8

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No. B1626346
M. Wt: 195.65 g/mol
InChI Key: ZTCZCIBPDMLGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04149005

Procedure details

In the same apparatus and according to the same modalities as in Example 1, 1.95 g (0.01 mole) of 1-(p-chlorophenyl)-3-amino-2-pyrazoline were suspended in 12 ml of ethanol and 0.1 ml of pyridine with addition of 0.1 g of CuCl, under an oxygen head. Oxidation was completed after about 10 hours. The oxidized product was isolated as in Example 2, thus obtaining 1 g of 1-(p-chlorophenyl)-3-amino-pyrazole of melting point 107°-108° C.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
CuCl
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][C:10]([NH2:13])=[N:9]2)=[CH:4][CH:3]=1.N1C=CC=CC=1>C(O)C.Cl[Cu]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][C:10]([NH2:13])=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=C(CC1)N
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
CuCl
Quantity
0.1 g
Type
catalyst
Smiles
Cl[Cu]
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oxidized product was isolated as in Example 2

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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